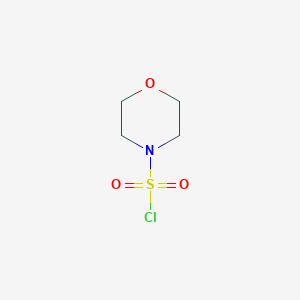
Rhenium hexafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium hexafluoride, also known as rhenium (VI) fluoride, is a chemical compound composed of rhenium and fluorine with the chemical formula ( \text{ReF}_6 ). It is one of the seventeen known binary hexafluorides. This compound is notable for its high reactivity and unique properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhenium hexafluoride is typically synthesized by combining rhenium heptafluoride with additional rhenium metal at a temperature of 300°C in a pressure vessel. The reaction can be represented as: [ 6 \text{ReF}_7 + \text{Re} \rightarrow 7 \text{ReF}_6 ] This method ensures the production of this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is produced by the direct fluorination of rhenium powder using elemental fluorine. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Rhenium hexafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a strong oxidizing agent and a Lewis acid.
Common Reagents and Conditions:
Oxidation: this compound can oxidize nitric oxide to nitrosyl fluoride: [ \text{NO} + \text{ReF}_6 \rightarrow [\text{NO}][\text{ReF}_6] ]
Reduction: It can be reduced by hydrogen to produce rhenium metal and hydrogen fluoride: [ \text{ReF}_6 + 3 \text{H}_2 \rightarrow \text{Re} + 6 \text{HF} ]
Substitution: It forms adducts with potassium fluoride: [ 2 \text{KF} + \text{ReF}_6 \rightarrow \text{K}_2\text{ReF}_8 ]
Major Products: The major products formed from these reactions include rhenium metal, hydrogen fluoride, nitrosyl fluoride, and potassium rhenium octafluoride .
Scientific Research Applications
Rhenium hexafluoride has several applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions due to its strong oxidizing properties.
Electronics: It is employed in the electronics industry for depositing thin films of rhenium, which are used in semiconductor devices.
Material Science: this compound is used in the production of high-purity rhenium and its alloys through hydrogen reduction processes.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rates and selectivity.
Mechanism of Action
The mechanism by which rhenium hexafluoride exerts its effects is primarily through its strong oxidizing properties. It can accept electrons from other substances, thereby oxidizing them. This property is utilized in various chemical reactions where this compound acts as an electron acceptor. The molecular targets and pathways involved include the oxidation of nitric oxide to nitrosyl fluoride and the formation of adducts with potassium fluoride .
Comparison with Similar Compounds
- Tungsten hexafluoride (WF6)
- Molybdenum hexafluoride (MoF6)
- Uranium hexafluoride (UF6)
Comparison: Rhenium hexafluoride is unique among these compounds due to its relatively lower boiling point and higher reactivity. While tungsten hexafluoride and molybdenum hexafluoride are also used in the electronics industry for similar purposes, this compound’s strong oxidizing properties and ability to form stable adducts make it particularly valuable in specific applications. Uranium hexafluoride, on the other hand, is primarily used in the nuclear industry for uranium enrichment processes .
Properties
CAS No. |
10049-17-9 |
|---|---|
Molecular Formula |
F6Re-6 |
Molecular Weight |
300.197 g/mol |
IUPAC Name |
rhenium;hexafluoride |
InChI |
InChI=1S/6FH.Re/h6*1H;/p-6 |
InChI Key |
AAPOYMJYHKCERU-UHFFFAOYSA-H |
SMILES |
F[Re](F)(F)(F)(F)F |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Re] |
Key on ui other cas no. |
10049-17-9 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















